3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKISVRZJCUTSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-b]quinoline Skeleton Formation
The tetrahydrothieno[2,3-b]quinoline framework is synthesized via cyclocondensation between ethyl-substituted cyclohexanone derivatives and thiophene-based precursors. A one-pot protocol using phosphorus oxychloride (POCl₃) enables simultaneous cyclization and chlorination, yielding 9-chloro intermediates. For example, cyclohexanone reacts with arylthiophenecarboxylic acids under POCl₃ reflux to form 5,6,7,8-tetrahydrothieno[2,3-b]quinolines in 55–78% yields. The ethyl group at position 6 is introduced either by employing ethyl-substituted cyclohexanone or through post-cyclization alkylation.
Amination at Position 3
The 3-amino group is introduced via nitration followed by catalytic hydrogenation or direct nucleophilic substitution. In nonpolar solvents, hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides proceeds without catalysts, preserving the amino group while enabling dimerization in polar solvents. For the tetrahydroquinoline analog, nitration of the aromatic ring followed by selective reduction using Pd/C or Raney nickel ensures regioselective amination.
Carboxamide Functionalization
Carboxylic Acid Activation
The 2-carboxamide moiety is introduced via activation of the corresponding carboxylic acid. Thieno[2,3-b]quinoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride, which reacts with 2,5-dichloroaniline in dichloromethane or tetrahydrofuran. Alternatively, coupling reagents like EDCl/HOBt facilitate direct amidation under mild conditions, achieving yields exceeding 80%.
Solvent-Dependent Reactivity
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) accelerate amidation but may promote side reactions, while nonpolar solvents (e.g., toluene) favor slower, cleaner transformations. For instance, coupling in dimethylacetamide at 60°C for 12 hours achieves 84% yield, whereas toluene at reflux requires 24 hours for comparable results.
Regioselective Alkylation and Reduction
Ethyl Group Introduction
The 6-ethyl substituent is incorporated via Friedel-Crafts alkylation or Grignard addition. Cyclohexanone derivatives pre-functionalized with ethyl groups undergo cyclocondensation directly, avoiding post-synthetic modifications. Alternatively, post-cyclization alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile introduces the ethyl group with 67–72% efficiency.
Tetrahydro Ring Hydrogenation
Partial hydrogenation of the quinoline ring to the tetrahydro form is achieved using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60 psi. Complete saturation requires 8–12 hours, with methanol or ethanol as solvents. Catalytic transfer hydrogenation with ammonium formate offers a safer alternative, yielding 5,6,7,8-tetrahydro derivatives in 89% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum exhibits characteristic signals:
-
δ 1.25 (t, 3H, CH₂CH₃), δ 2.70 (q, 2H, CH₂CH₃), δ 6.90–7.40 (m, 3H, aromatic H).
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The ¹³C NMR spectrum shows resonances at δ 168.5 (C=O), δ 155.2 (C-2), and δ 45.6 (CH₂CH₃).
Mass spectrometry (MS) data align with the molecular formula C₂₀H₁₉Cl₂N₃OS (m/z 420.4 [M+H]⁺).
Crystallographic Validation
Single-crystal X-ray diffraction of analogs reveals planar thienoquinoline systems with intramolecular hydrogen bonds between the carboxamide NH and the thiophene sulfur, stabilizing the conformation.
Optimization Challenges and Solutions
Byproduct Formation in Cyclization
Using excess POCl₃ leads to over-chlorination at position 9. Controlled addition (1.2 equivalents) and monitoring via thin-layer chromatography (TLC) minimize this issue.
Epimerization at Chiral Centers
Racemization during amidation is mitigated by low-temperature reactions (–10°C) and non-basic conditions.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research has indicated that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancer cells through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties
- NADH Dehydrogenase Inhibition
Case Studies
- In Vitro Studies
- Mechanistic Investigations
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, highlighting differences in substituents and reported bioactivities:
Key Comparative Insights :
Substituent Impact on Bioactivity: Chlorophenyl vs. Methoxyphenyl: Chlorinated aryl groups (e.g., 2,5-dichlorophenyl or 4-chlorophenyl) are associated with stronger antiplasmodial and antimicrobial activities compared to methoxy-substituted analogs. For example, KuSaSch105 (4-chlorophenyl) exhibits nanomolar antiplasmodial potency, while methoxy-substituted derivatives () lack direct activity data but are hypothesized to have reduced efficacy due to decreased lipophilicity . Trifluoromethyl Groups: The trifluoromethyl substituent () enhances metabolic stability and may improve pharmacokinetic profiles, though direct activity data are unavailable .
Structural Modifications and Physicochemical Properties: Ethyl vs. Amino Group Positioning: The conserved 3-amino group likely participates in hydrogen bonding with biological targets, a feature critical for activity in related thienoquinoline derivatives .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 4-chlorophenyl in ) are synthesized via shorter routes (2.5 hours in DMF), while complex analogs (e.g., trifluoromethylphenyl in ) require specialized reagents, increasing production costs .
Biological Activity
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.
- Molecular Formula : C20H19Cl2N3OS
- Molecular Weight : 420.36 g/mol
- Structure : The compound features a thienoquinoline core structure which is significant for its biological activity.
Antitumor Activity
Research has indicated that compounds structurally related to thienoquinolines exhibit notable antitumor effects. A study evaluating various derivatives demonstrated that certain analogs showed significant cytotoxicity against different cancer cell lines. Specifically, compounds similar to this compound were effective in inhibiting cell proliferation in human tumor cells such as HepG2 and NCI-H661 .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound is believed to interact with DNA topoisomerases and induce apoptosis in malignant cells. This is supported by structure-activity relationship (SAR) studies that link specific structural features of the compound to enhanced biological activity .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Antitumor Efficacy
A study conducted on a series of thienoquinoline derivatives found that the compound exhibited dose-dependent inhibition of cancer cell growth. The study utilized MTT assays to measure cell viability and established IC50 values for various cell lines. Results indicated that at concentrations achievable in vivo, the compound significantly reduced tumor cell viability compared to controls.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| NCI-H661 | 12 |
| DLD-1 | 10 |
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
